5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol
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Overview
Description
5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethoxyphenyl group, and a trifluoromethyl pyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol has several scientific research applications:
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid
- (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl]
Uniqueness
5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H20ClF3N2O4 |
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Molecular Weight |
516.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C26H20ClF3N2O4/c1-34-21-10-7-15(11-22(21)35-2)23-24(31-14-32-25(23)26(28,29)30)18-9-8-17(12-20(18)33)36-13-16-5-3-4-6-19(16)27/h3-12,14,33H,13H2,1-2H3 |
InChI Key |
LSALCRPXZFWQLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)OC |
Origin of Product |
United States |
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